A Technical Guide to 2-(Isocyanomethyl)oxolane: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-(Isocyanomethyl)oxolane: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Isocyanomethyl)oxolane, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The molecule uniquely combines the structural benefits of the oxolane (tetrahydrofuran) ring—a privileged scaffold known to enhance physicochemical properties—with the versatile reactivity of an isocyanate functional group. This document details the compound's molecular profile, proposes a robust synthetic strategy, outlines methods for its analytical characterization, and explores its potential applications as a reactive building block in medicinal chemistry. Furthermore, it provides essential guidelines for the safe handling, storage, and disposal of this reactive chemical species, ensuring a foundation of safety for laboratory and process chemistry applications.
Molecular Profile and Physicochemical Properties
2-(Isocyanomethyl)oxolane is a bifunctional organic molecule featuring a saturated five-membered oxolane ring (also known as tetrahydrofuran) and a highly electrophilic isocyanomethyl group attached at the C2 position. This combination imparts a unique set of properties that are highly valuable in the context of medicinal chemistry and covalent ligand design.
Chemical Structure and Nomenclature
-
Systematic IUPAC Name: 2-(Isocyanomethyl)oxolane
-
Other Names: 2-(Isocyanomethyl)tetrahydrofuran
-
Molecular Formula: C₆H₉NO₂
-
Canonical SMILES: O=C=NCC1CCCO1
-
InChI Key: VKBQDTXGQJQUND-UHFFFAOYSA-N[1]
Figure 1. Chemical structure of 2-(Isocyanomethyl)oxolane.
Key Physicochemical Data
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-(Isocyanomethyl)oxolane are calculated and summarized below, providing a baseline for its potential behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 127.14 g/mol | Calculated |
| Monoisotopic Mass | 127.06333 Da | PubChemLite (for isomer)[2] |
| XlogP3 (Predicted) | 1.2 | PubChemLite (for isomer)[2] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (O, N) | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Polar Surface Area | 49.9 Ų | Calculated |
Synthesis and Purification
While specific literature on the synthesis of 2-(Isocyanomethyl)oxolane is sparse[1], a reliable synthetic route can be designed based on well-established transformations in organic chemistry. The most direct and industrially relevant approach involves the conversion of a primary amine precursor using a phosgenating agent.[3][4]
Rationale for Synthetic Strategy
The conversion of primary amines to isocyanates is a cornerstone of industrial and laboratory organic synthesis.[5] The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.[3] The precursor, 2-(aminomethyl)oxolane (also known as tetrahydrofurfurylamine), is commercially available, making this a practical and efficient strategy. To avoid the use of highly toxic phosgene gas in a laboratory setting, safer liquid or solid phosgene equivalents like diphosgene or triphosgene are preferred.[4]
Proposed Synthetic Workflow
The proposed synthesis transforms the nucleophilic primary amine into the electrophilic isocyanate functional group. This process requires careful control of reaction conditions to prevent side reactions, such as the formation of urea byproducts from the reaction of the newly formed isocyanate with the starting amine.[4]
Caption: Proposed synthetic workflow for 2-(Isocyanomethyl)oxolane.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for isocyanate synthesis and should be performed with rigorous safety precautions in a well-ventilated fume hood.
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and assembled under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve 2-(aminomethyl)oxolane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) and add the solution to the reaction flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Phosgenation: Dissolve triphosgene (0.4 eq, a safer alternative to phosgene gas) in anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred amine solution over 1 hour, maintaining the temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains the crude product.
-
Purification: The solvent is removed under reduced pressure at low temperature (<30 °C). The crude isocyanate is then purified by vacuum distillation to yield the final product. Purity should be assessed by NMR and IR spectroscopy.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of 2-(Isocyanomethyl)oxolane is essential. A combination of spectroscopic techniques provides a complete analytical profile.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak is highly characteristic and typically appears in the 2240–2280 cm⁻¹ region.[6][7] Other expected signals include C-H stretching from the alkyl portions of the molecule (~2850-3000 cm⁻¹) and the C-O-C ether stretch of the oxolane ring (~1070-1150 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum will show a complex set of multiplets for the seven protons on the oxolane ring and a distinct signal for the two protons of the methylene bridge (–CH₂–NCO), likely appearing as a doublet coupled to the proton at the C2 position of the ring.
-
¹³C NMR: The carbon spectrum will provide key structural information. The isocyanate carbon (–N=C=O) is expected to have a characteristic chemical shift in the range of 120–130 ppm. The carbons of the oxolane ring and the methylene bridge will appear in the aliphatic region (25-80 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 127.14 would be expected. Characteristic fragmentation patterns would likely include the loss of the isocyanate group (•NCO) or cleavage of the side chain, consistent with fragmentation patterns of other substituted oxolanes.[8]
| Technique | Expected Key Signal / Feature | Purpose |
| IR | Strong, sharp peak at ~2270 cm⁻¹ | Confirms presence of –N=C=O group[7] |
| ¹H NMR | Signals in aliphatic region (1.5-4.5 ppm) | Confirms proton environment and connectivity |
| ¹³C NMR | Signal at ~120-130 ppm | Confirms presence of isocyanate carbon |
| MS (EI) | Molecular ion peak (M⁺) at m/z = 127 | Confirms molecular weight |
Chemical Reactivity and Applications in Drug Development
The utility of 2-(Isocyanomethyl)oxolane in drug discovery stems from the distinct and complementary roles of its two core components: the reactive isocyanate "warhead" and the property-modulating oxolane "scaffold."
The Isocyanate Functional Group: A Reactive Handle
The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles.[9] This reactivity is central to its application as a chemical linker or for the formation of covalent inhibitors. Key reactions include:
-
With Alcohols/Phenols: Forms stable carbamate linkages.[10]
-
With Primary/Secondary Amines: Forms stable urea linkages.[3][10]
-
With Thiols: Forms S-thiocarbamate linkages.[10]
This predictable reactivity allows for the precise and stable conjugation of 2-(Isocyanomethyl)oxolane to drug molecules, proteins, or probes containing these nucleophilic groups.[10]
The Oxolane Scaffold: A Privileged Structure
The oxolane (tetrahydrofuran) ring is considered a "privileged scaffold" in medicinal chemistry.[8] Its incorporation into a drug candidate can significantly improve its ADME properties:
-
Improved Solubility: The polar ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a corresponding carbocyclic analogue.[8]
-
Metabolic Stability: The saturated oxolane ring is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[8]
-
Vectorial Exit: The three-dimensional, sp³-rich nature of the ring can disrupt planarity, which may reduce undesirable interactions with flat aromatic surfaces in metabolic enzymes or efflux transporters.[11]
Application Workflow: Covalent Linker for Drug Conjugation
One primary application is its use as a heterobifunctional linker to covalently attach a payload (e.g., a fluorescent dye, a biotin tag, or another drug) to a lead compound that possesses a nucleophilic handle.
Caption: Workflow for using the compound as a covalent linker.
Safety, Handling, and Storage
Isocyanates are potent chemical sensitizers and require strict adherence to safety protocols.[12] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, and may lead to occupational asthma.[13]
Hazard Identification
Based on data for similar isocyanates, 2-(Isocyanomethyl)oxolane should be treated as a hazardous substance with the following classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[14]
-
Skin Corrosion/Irritation: Causes skin irritation.[14]
-
Eye Damage/Irritation: Causes serious eye irritation.[14]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient ventilation.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contamination occurs.[12]
-
Body Protection: A lab coat or chemically impervious apron should be worn.
-
Respiratory Protection: For operations with a high risk of aerosolization or spills outside a fume hood, a supplied-air respirator is required.[12]
Storage and Handling
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.[16] Isocyanates are highly sensitive to moisture.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, and strong bases, as these can cause violent reactions and polymerization.[16]
First Aid and Emergency Procedures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Spills: In case of a small spill, decontaminate with a solution of 5% sodium carbonate and 0.5% liquid detergent in water. Absorb with an inert material and place in a sealed container for disposal.
Conclusion
2-(Isocyanomethyl)oxolane represents a valuable and versatile building block for researchers in drug discovery and chemical biology. Its dual-nature—a property-enhancing oxolane scaffold and a highly reactive isocyanate handle—provides a powerful tool for covalent ligand design, probe synthesis, and the development of antibody-drug conjugates. While its synthesis and handling require expertise and stringent safety measures due to the reactivity and toxicity of the isocyanate group, its potential applications justify the necessary precautions. This guide serves as a foundational resource for the safe and effective utilization of this promising chemical entity in advancing pharmaceutical research.
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